6-Methyl-4-[2-(trimethylsilyl)ethynyl]-3-pyridinecarbonitrile is a chemical compound with the molecular formula and a molecular weight of approximately 214.34 g/mol. It is categorized under pyridine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is particularly notable for its potential in organic synthesis and as a building block in the development of more complex chemical structures.
6-Methyl-4-[2-(trimethylsilyl)ethynyl]-3-pyridinecarbonitrile falls under the category of pyridinecarbonitriles, which are characterized by the presence of a pyridine ring and a nitrile functional group. The trimethylsilyl group enhances its reactivity and solubility in organic solvents.
The synthesis of 6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-pyridinecarbonitrile typically involves several key steps:
The reaction conditions must be optimized to achieve high yields while minimizing side reactions. Typical conditions include using solvents like dimethylformamide or toluene at elevated temperatures.
The molecular structure of 6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-pyridinecarbonitrile can be represented by its canonical SMILES notation: CC1=NC=C(C(=C1)C#C[Si](C)(C)C)C#N
.
6-Methyl-4-[2-(trimethylsilyl)ethynyl]-3-pyridinecarbonitrile can undergo several chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-pyridinecarbonitrile varies based on its applications:
6-Methyl-4-[2-(trimethylsilyl)ethynyl]-3-pyridinecarbonitrile has several notable applications:
CAS No.: 74-93-1
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 6851-93-0